molecular formula C13H18BrNO B14145034 3-[1-(4-Bromophenyl)pyrrolidin-2-yl]propan-1-ol CAS No. 89251-02-5

3-[1-(4-Bromophenyl)pyrrolidin-2-yl]propan-1-ol

Cat. No.: B14145034
CAS No.: 89251-02-5
M. Wt: 284.19 g/mol
InChI Key: KCEBKMRWXJBSIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[1-(4-Bromophenyl)pyrrolidin-2-yl]propan-1-ol is a chemical compound that features a pyrrolidine ring substituted with a 4-bromophenyl group and a propanol side chain

Preparation Methods

The synthesis of 3-[1-(4-Bromophenyl)pyrrolidin-2-yl]propan-1-ol typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the 4-Bromophenyl Group: This step involves the substitution of a hydrogen atom on the pyrrolidine ring with a 4-bromophenyl group, often using bromination reactions.

    Attachment of the Propanol Side Chain: The final step involves the addition of a propanol side chain to the pyrrolidine ring, which can be achieved through various alkylation reactions.

Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

3-[1-(4-Bromophenyl)pyrrolidin-2-yl]propan-1-ol undergoes several types of chemical reactions:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other functional groups, such as hydroxyl or amino groups, using nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide.

Scientific Research Applications

3-[1-(4-Bromophenyl)pyrrolidin-2-yl]propan-1-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-[1-(4-Bromophenyl)pyrrolidin-2-yl]propan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

3-[1-(4-Bromophenyl)pyrrolidin-2-yl]propan-1-ol can be compared with similar compounds such as:

    2-Phenyl-3-pyrrolidin-1-yl-propan-1-ol: This compound has a phenyl group instead of a 4-bromophenyl group.

    3-(1-Pyrrolidinyl)-1-propanol: This compound lacks the 4-bromophenyl group and has a simpler structure.

    (3R)-1-(4-Bromophenyl)pyrrolidin-3-ol: This compound has a similar structure but differs in the position of the hydroxyl group.

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological and chemical properties.

Properties

CAS No.

89251-02-5

Molecular Formula

C13H18BrNO

Molecular Weight

284.19 g/mol

IUPAC Name

3-[1-(4-bromophenyl)pyrrolidin-2-yl]propan-1-ol

InChI

InChI=1S/C13H18BrNO/c14-11-5-7-13(8-6-11)15-9-1-3-12(15)4-2-10-16/h5-8,12,16H,1-4,9-10H2

InChI Key

KCEBKMRWXJBSIM-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)C2=CC=C(C=C2)Br)CCCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.